(+)-N-Desmethyl Tramadol-d3
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Overview
Description
(+)-N-Desmethyl Tramadol-d3 is a deuterated analog of (+)-N-Desmethyl Tramadol, a metabolite of the synthetic opioid analgesic tramadol. This compound is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and quantification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Desmethyl Tramadol-d3 typically involves the deuteration of the N-methyl group in tramadol. This can be achieved through a series of chemical reactions starting from tramadol, involving selective demethylation and subsequent deuteration. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
(+)-N-Desmethyl Tramadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary amine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
(+)-N-Desmethyl Tramadol-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of tramadol and its metabolites.
Biology: The compound is employed in studies investigating the metabolic pathways and pharmacokinetics of tramadol.
Medicine: It is used in clinical research to understand the pharmacodynamics and therapeutic effects of tramadol.
Industry: The compound is utilized in the development and validation of analytical methods for drug testing and quality control
Mechanism of Action
The mechanism of action of (+)-N-Desmethyl Tramadol-d3 is similar to that of tramadol. It acts as an opioid agonist and inhibits the reuptake of norepinephrine and serotonin. The compound binds to μ-opioid receptors, leading to analgesic effects. The deuterated form allows for precise tracking in pharmacokinetic studies, providing insights into the distribution, metabolism, and excretion of tramadol .
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound, a synthetic opioid analgesic.
O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.
N,O-Didesmethyl Tramadol: A further metabolized form of tramadol.
Uniqueness
(+)-N-Desmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is crucial .
Properties
Molecular Formula |
C15H23NO2 |
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Molecular Weight |
252.37 g/mol |
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |
InChI Key |
VUMQHLSPUAFKKK-RSGFOGQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.